2-Bromo-5-fluoro-4-nitroaniline
Overview
Description
2-Bromo-5-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4BrFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and nitro groups
Scientific Research Applications
2-Bromo-5-fluoro-4-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Mechanism of Action
Safety and Hazards
Future Directions
2-Bromo-5-fluoro-4-nitroaniline has potential applications in the synthesis of active pharmaceutical ingredients . It can also be used to introduce sp3 defects onto semiconducting single-walled carbon nanotubes .
Relevant Papers The relevant papers retrieved provide additional information on the synthesis, properties, and potential applications of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-fluoro-4-nitroaniline typically involves a multi-step process starting from benzene derivatives. One common method includes the following steps:
Nitration: Benzene is first nitrated to introduce the nitro group. This is usually done using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron or aluminum bromide.
Fluorination: The bromonitrobenzene is fluorinated using a fluorinating agent like potassium fluoride.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar steps but with optimized conditions to improve yield and efficiency. For example, the hydrogenation step might be carried out in a hydrogenation kettle with methanol as the solvent and W-4 Raney nickel as the catalyst .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen or tin chloride.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium on carbon catalyst or tin chloride in hydrochloric acid.
Substitution: Potassium fluoride for fluorination, sodium methoxide for methoxylation.
Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.
Major Products
Reduction: 2-Bromo-5-fluoro-4-aminobenzene.
Substitution: Various substituted anilines depending on the substituent introduced.
Oxidation: Nitroso or nitro derivatives of the original compound.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoro-5-nitroaniline: Similar structure but different position of substituents.
4-Bromo-2-fluoro-5-nitroaniline: Another positional isomer with different properties.
5-Bromo-4-fluoro-2-nitroaniline: Similar compound with variations in reactivity and applications.
Uniqueness
2-Bromo-5-fluoro-4-nitroaniline is unique due to its specific arrangement of substituents, which influences its chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro) and electron-donating (amine) groups on the benzene ring allows for diverse chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
2-bromo-5-fluoro-4-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-3-1-6(10(11)12)4(8)2-5(3)9/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDUOURYTVRBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726890 | |
Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952664-69-6 | |
Record name | 2-Bromo-5-fluoro-4-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952664-69-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-fluoro-4-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.